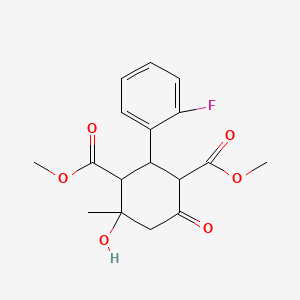

![molecular formula C22H24N4O2 B5614143 2-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5614143.png)

2-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The chemical of interest belongs to the broader family of benzimidazole derivatives, which are compounds known for their diverse chemical and biological properties. This analysis focuses on the synthetic approaches, structural characteristics, and the chemical and physical properties of the molecule, excluding its drug applications, dosages, and side effects.

Synthesis Analysis

The synthesis of related benzimidazole derivatives often involves rhodium-catalyzed annulation processes, where key structural components such as the benzimidazole ring and substituent groups are constructed through catalytic reactions (Peng et al., 2015). These methodologies enable the formation of the core structure and allow for the introduction of various substituents, including methoxycarbonyl and piperidinyl groups, which are crucial for the target molecule.

Molecular Structure Analysis

The structural analysis of benzimidazole derivatives and their complexes reveals that these molecules can have planar configurations, which is essential for their interaction with biological targets and their overall chemical reactivity. X-ray crystallography has been extensively used to determine the crystal and molecular structures of similar compounds, providing detailed insights into their conformational and spatial arrangements (Sukiennik et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives encompasses a wide range of reactions, including annulation, solvation, and the formation of stable solvates. These reactions are crucial for modifying the compound's chemical properties and enhancing its stability (Yamada et al., 1996). Additionally, organometallic complexes involving benzimidazole derivatives have been synthesized, highlighting the versatility of these compounds in forming complexes with metals, which could influence their chemical properties and potential applications (Stepanenko et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, stability, and crystalline form, are critical for the practical application and handling of the compound. The solvation process, in particular, has been used to enhance the stability of similar benzimidazole derivatives, resulting in compounds with improved physical properties suitable for further development (Yamada et al., 1996).

Chemical Properties Analysis

Benzimidazole derivatives demonstrate a broad spectrum of chemical properties, including inhibitory activities against various enzymes and receptors. The chemical modifications and the introduction of specific functional groups significantly influence their reactivity and interaction with biological molecules. The synthesis and evaluation of benzimidazole analogs have led to the discovery of compounds with potent activities and specific chemical properties, underlining the importance of chemical modifications in altering and enhancing the properties of these compounds (Yamada et al., 1994).

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications, particularly given the interesting properties exhibited by similar compounds. For instance, the corrosion inhibition properties of similar compounds suggest potential applications in materials science .

Propriétés

IUPAC Name |

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-28-21-16(12-14-6-4-10-17(14)25-21)22(27)26-11-5-7-15(13-26)20-23-18-8-2-3-9-19(18)24-20/h2-3,8-9,12,15H,4-7,10-11,13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSFNPGQPNQYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCCC2=N1)C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5614068.png)

![3-{[benzyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5614079.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)

![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614086.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5614101.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5614112.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5614127.png)

![3-[(1,3-benzodioxol-5-ylmethyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5614128.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5614129.png)

![2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5614132.png)

![3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5614135.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5614153.png)